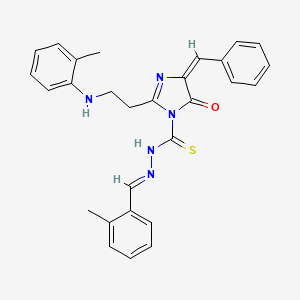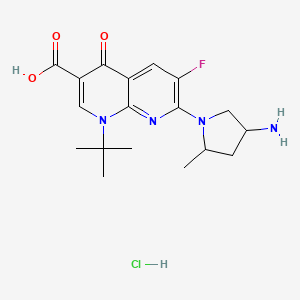
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(4-amino-2-methyl-1-pyrrolidinyl)-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-, monohydrochloride, (3S-trans)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-ナフチリジン-3-カルボン酸, 1,4-ジヒドロ-7-(4-アミノ-2-メチル-1-ピロリジニル)-1-(1,1-ジメチルエチル)-6-フルオロ-4-オキソ-, モノヒドロクロリド, (3S-トランス)-は、複雑な有機化合物です。この化合物は、多様な生物学的活性と医薬品化学における応用で知られるナフチリジン誘導体のクラスに属しています。
合成方法
合成経路と反応条件
この化合物の合成は、通常、複数段階の有機反応を伴います。出発物質は、一般的に市販されているか、既知の手順によって合成できます。主要なステップには、以下が含まれる可能性があります。
- 環化反応によるナフチリジンコアの形成。
- 酸化またはカルボキシル化反応によるカルボン酸基の導入。
- アミノ基、ピロリジニル基、フルオロ基などの所望の置換基によるナフチリジン環の官能基化。
- 最終的な精製と、モノヒドロクロリド塩としての化合物の単離。
工業生産方法
この化合物の工業生産には、収率と純度を最大限に高めるための合成経路の最適化が求められます。これには、以下が含まれる可能性があります。
- 最も効率的な触媒と反応条件を特定するためのハイスループットスクリーニングの使用。
- 反応効率とスケーラビリティを向上させるための連続フロー化学の実施。
- 最終生成物を高純度で得るための結晶化やクロマトグラフィーなどの高度な精製技術の適用。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the naphthyridine core through cyclization reactions.
- Introduction of the carboxylic acid group via oxidation or carboxylation reactions.
- Functionalization of the naphthyridine ring with the desired substituents, such as the amino group, pyrrolidinyl group, and fluoro group.
- Final purification and isolation of the compound as its monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
- Use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
- Implementation of continuous flow chemistry to improve reaction efficiency and scalability.
- Application of advanced purification techniques, such as crystallization and chromatography, to obtain the final product in high purity.
化学反応の分析
反応の種類
この化合物は、以下の化学反応を含むさまざまな化学反応を起こす可能性があります。
酸化: ジヒドロ型を対応するキノンまたはその他の酸化された誘導体に変換します。
還元: カルボン酸基をアルコールまたはアルデヒドに還元します。
置換: ナフチリジン環または置換基における求核置換または求電子置換反応。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、触媒的水素化などの還元剤。
置換: ハロゲン、アルキル化剤、求核剤などの試薬を、適切な条件(例えば、酸性または塩基性)下で使用します。
主な生成物
これらの反応で形成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば:
- 酸化により、キノン誘導体が生成される可能性があります。
- 還元により、アルコールまたはアルデヒドが生成される可能性があります。
- 置換反応により、新しい官能基が導入されたり、既存の官能基が改変されたりする可能性があります。
科学的研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生物学的プロセスを研究するためのプローブまたはリガンドとして。
医学: その生物学的活性による疾患治療のための潜在的な治療薬として。
産業: 新素材の開発や化学反応における触媒としての使用。
作用機序
この化合物の作用機序は、特定の分子標的との相互作用を伴います。これには、以下が含まれる可能性があります。
酵素: 代謝経路に関与する酵素の阻害または活性化。
受容体: 受容体に結合してその活性を調節します。
DNA/RNA: 遺伝子発現に影響を与えるために、核酸にインターカレーションまたは結合します。
類似の化合物との比較
類似の化合物
1,8-ナフチリジン誘導体: コア構造は類似しているが、置換基が異なる化合物。
キノロン系抗生物質: 抗菌活性を有する構造的に関連する化合物。
フルオロキノロン: 広範囲の抗菌活性を有することが知られている、フッ素原子を有するキノロンのサブクラス。
独自性
この化合物は、官能基と立体化学の特定の組み合わせにより、他の類似の化合物と比較して独特の生物学的活性と特性を付与する可能性があります。
類似化合物との比較
Similar Compounds
1,8-Naphthyridine derivatives: Compounds with similar core structures but different substituents.
Quinolone antibiotics: Structurally related compounds with antibacterial activity.
Fluoroquinolones: A subclass of quinolones with a fluorine atom, known for their broad-spectrum antibacterial activity.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and properties compared to other similar compounds.
特性
CAS番号 |
144043-47-0 |
|---|---|
分子式 |
C18H24ClFN4O3 |
分子量 |
398.9 g/mol |
IUPAC名 |
7-(4-amino-2-methylpyrrolidin-1-yl)-1-tert-butyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C18H23FN4O3.ClH/c1-9-5-10(20)7-22(9)16-13(19)6-11-14(24)12(17(25)26)8-23(15(11)21-16)18(2,3)4;/h6,8-10H,5,7,20H2,1-4H3,(H,25,26);1H |
InChIキー |
YRNPVCDSSXOUJG-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CN1C2=C(C=C3C(=O)C(=CN(C3=N2)C(C)(C)C)C(=O)O)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



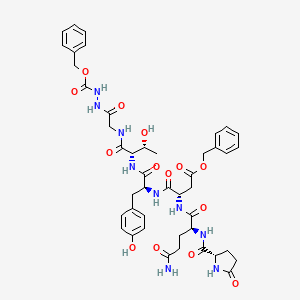
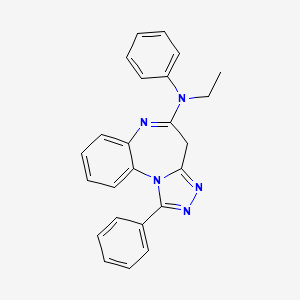
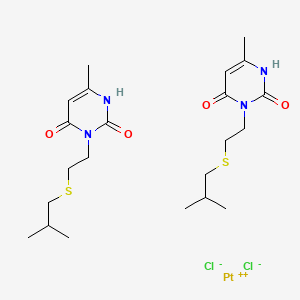
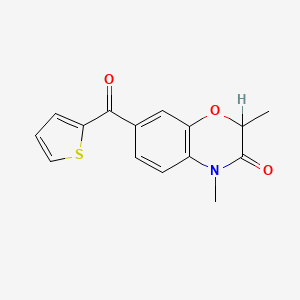

![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12734677.png)
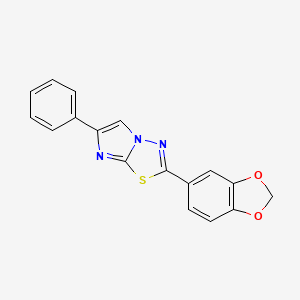

![(Z)-but-2-enedioic acid;ethyl 4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazine-1-carboxylate](/img/structure/B12734693.png)
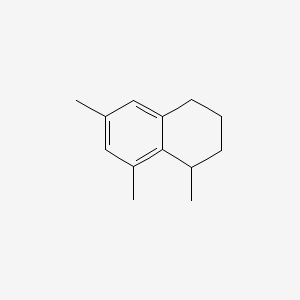
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-nonan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12734718.png)
![N-(5-benzamido-26-benzoylimino-33-hydroxy-8,15,24,36,38-pentaoxo-5,43-diazaundecacyclo[23.19.0.03,23.04,20.06,19.07,16.09,14.028,44.029,42.032,41.034,39]tetratetraconta-1(25),2,4(20),6(19),7(16),9(14),10,12,17,22,27,29(42),30,32,34(39),40,43-heptadecaen-13-yl)benzamide](/img/structure/B12734727.png)
